molecular formula C12H13NO B11906466 6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one

6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B11906466
M. Wt: 187.24 g/mol
InChI Key: YLRJNRZXIQLHKC-UHFFFAOYSA-N
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Description

6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique three-dimensional structure. This compound belongs to the class of spirooxindoles, which are known for their significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one can be achieved through diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds . This method is metal-free and provides high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for 6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indolinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirooxindoles with various functional groups.

Scientific Research Applications

6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,3’-indolin]-2’-one
  • Spiro[cyclopentane-1,3’-indolin]-2’-one
  • Spiro[cyclohexane-1,3’-indolin]-2’-one

Uniqueness

6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific substitution pattern and the presence of the cyclopropane ring, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6,7-dimethylspiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C12H13NO/c1-7-3-4-9-10(8(7)2)13-11(14)12(9)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14)

InChI Key

YLRJNRZXIQLHKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3(CC3)C(=O)N2)C

Origin of Product

United States

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